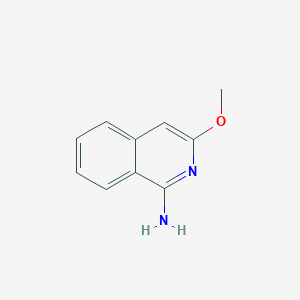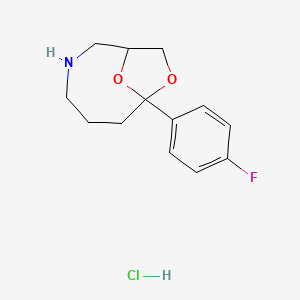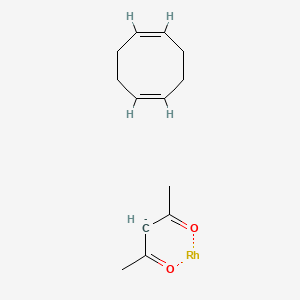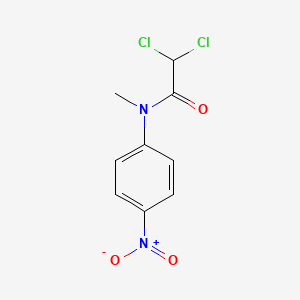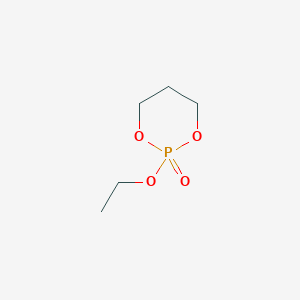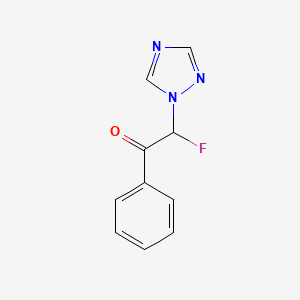
2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that features a fluoro-substituted phenyl ring and a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the reaction of fluoroacetophenone with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the triazole, followed by nucleophilic substitution on the fluoroacetophenone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, the triazole moiety can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. This interaction can disrupt the synthesis of essential biomolecules in pathogens, leading to their death .
Comparaison Avec Des Composés Similaires
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
2-Fluoro-1-phenylethanone: A simpler analog without the triazole moiety.
Uniqueness: 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is unique due to the presence of both the fluoro-substituted phenyl ring and the triazole moiety. This combination imparts specific chemical properties and biological activities that are not observed in simpler analogs .
Propriétés
Numéro CAS |
99428-01-0 |
|---|---|
Formule moléculaire |
C10H8FN3O |
Poids moléculaire |
205.19 g/mol |
Nom IUPAC |
2-fluoro-1-phenyl-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C10H8FN3O/c11-10(14-7-12-6-13-14)9(15)8-4-2-1-3-5-8/h1-7,10H |
Clé InChI |
STJYJUSOMHFBOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(N2C=NC=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B13411276.png)
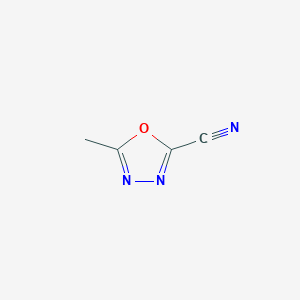
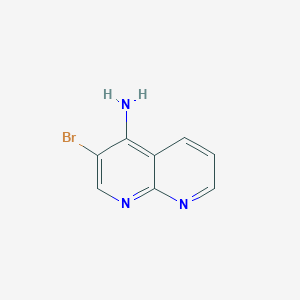


![(4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester](/img/structure/B13411308.png)
